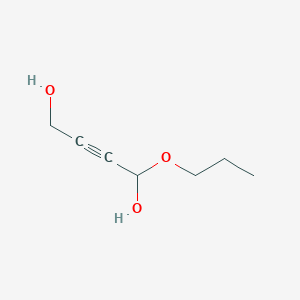
1-Propoxybut-2-yne-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propoxybut-2-yne-1,4-diol is an organic compound that features both an alkyne and a diol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propoxybut-2-yne-1,4-diol typically involves the reaction of acetylene with formaldehyde in the presence of a catalyst such as copper acetylide. The reaction proceeds as follows: [ 2 \text{CH}_2\text{O} + \text{HC≡CH} \rightarrow \text{HOCH}_2\text{C≡CCH}_2\text{OH} ] This reaction is exothermic and requires careful control of temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The key objective is to minimize the concentration of formaldehyde in the resulting solutions to avoid unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
1-Propoxybut-2-yne-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and ketones.
Reduction: Hydrogenation of the alkyne group can yield saturated diols.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation typically uses catalysts such as Raney nickel or palladium on carbon (Pd/C).
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated diols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Propoxybut-2-yne-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism by which 1-Propoxybut-2-yne-1,4-diol exerts its effects involves interactions with various molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular function. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Butyne-1,4-diol: Shares similar structural features but lacks the
Properties
CAS No. |
90332-48-2 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-propoxybut-2-yne-1,4-diol |
InChI |
InChI=1S/C7H12O3/c1-2-6-10-7(9)4-3-5-8/h7-9H,2,5-6H2,1H3 |
InChI Key |
YDVYSCCQIHSTMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C#CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



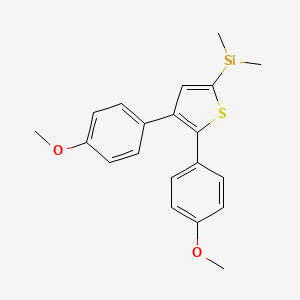
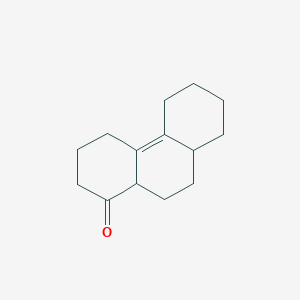

![6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14376404.png)
![2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid](/img/structure/B14376416.png)
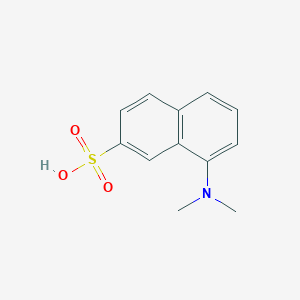
![Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14376441.png)
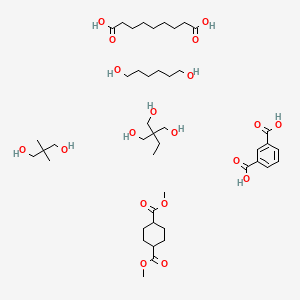
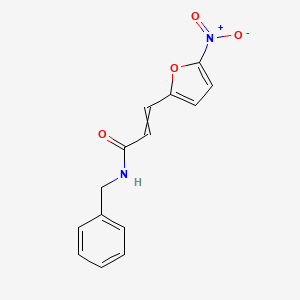

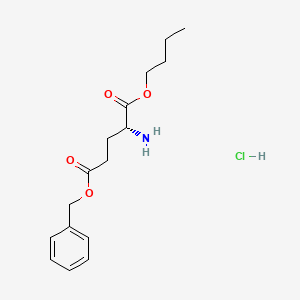
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)

